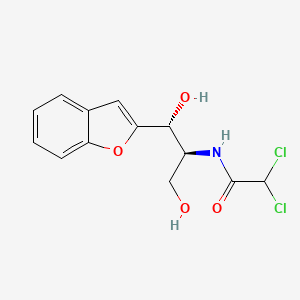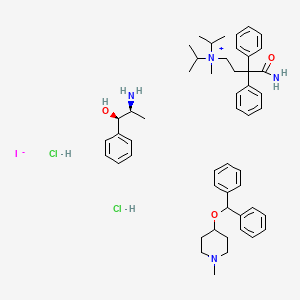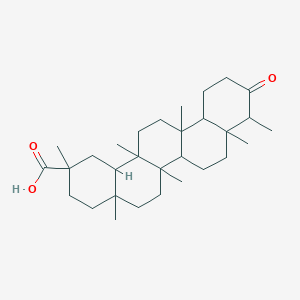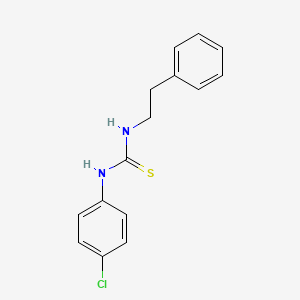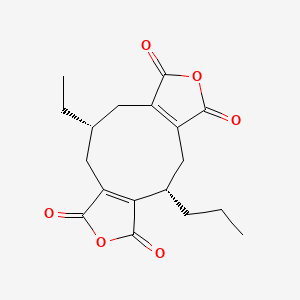
Byssochlamic acid
Overview
Description
Byssochlamic acid is a natural product isolated from the filamentous fungus Byssochlamys fulva.
Mechanism of Action
Target of Action
Byssochlamic acid is a type of maleidride , a class of bioactive secondary metabolites unique to filamentous fungi It’s known that maleidrides exhibit a diversity of biological activities including antifungal and herbicidal effects, suggesting they interact with a variety of biological targets.
Mode of Action
It’s known that maleidrides like this compound are produced by fungi and have antifungal and herbicidal properties . This suggests that this compound may interact with its targets to inhibit their growth or function, but the exact mechanisms remain to be elucidated.
Biochemical Pathways
This compound is produced through a biosynthetic pathway that begins with the assembly of an unsaturated precursor via an iterative highly reducing polyketide synthase (hrPKS) . The pathway diverges only after the nonadride deoxyscytalidin . In the pathway of Diffractella curvata, 5-hydroxylation of deoxyscytalidin occurs prior to ring contraction . In Scytalidium album, 6-hydroxylation, catalyzed by the α-ketoglutarate dependent oxidoreductase ScyL2, converts deoxyscytalidin to scytalidin .
Result of Action
Given its antifungal and herbicidal properties , it can be inferred that this compound likely disrupts essential cellular processes in fungi and plants, leading to their inhibition or death.
Action Environment
The action of this compound is likely influenced by various environmental factors, as it is produced by the filamentous fungus Byssochlamys fulva . Factors such as temperature, pH, and nutrient availability could potentially affect the production, stability, and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Byssochlamic acid plays a significant role in biochemical reactions, particularly in the biosynthesis of maleidrides. It interacts with various enzymes, including polyketide synthases and ketosteroid-isomerase-like enzymes. These interactions facilitate the formation of its characteristic nine-membered ring structure with maleic anhydride moieties . The compound’s interactions with these enzymes are crucial for its biosynthesis and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can inhibit protein phosphatase 2A (PP2A), leading to alterations in cell signaling and gene expression . This inhibition can result in changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the active sites of enzymes such as polyketide synthases, inhibiting their activity and altering the biosynthesis of other compounds . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH levels . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit specific enzymes without causing significant toxicity. At high doses, this compound can be lethal, with an LD50 of 94 mg/kg in mice . Threshold effects have been observed, where small increases in dosage can lead to disproportionately large changes in biological activity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of maleidrides. It interacts with enzymes such as citrate synthase-like proteins and 2-methylcitrate dehydratase, which are involved in the formation of its characteristic ring structure . These interactions can affect metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . The transport and distribution of this compound are crucial for its biological effects.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects. The compound can be directed to particular organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its activity, as it allows this compound to interact with specific enzymes and regulatory proteins within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of byssochlamic acid involves complex organic reactions. One of the primary methods includes the fermentation of Byssochlamys fulva, which produces this compound along with several related secondary metabolites . The biosynthesis pathway involves the formation of a maleic anhydride precursor, which undergoes decarboxylation to form the final product .
Industrial Production Methods
Industrial production of this compound is primarily achieved through large-scale fermentation processes. The conditions for optimal production include maintaining specific pH levels, temperature, and nutrient availability to maximize the yield of this compound from the fungal cultures.
Chemical Reactions Analysis
Types of Reactions
Byssochlamic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which adds hydrogen to the molecule.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, byssochlamic acid is studied for its unique structure and reactivity. It serves as a model compound for understanding the behavior of tetracarboxylic acids and their derivatives.
Biology
This compound has been investigated for its potential biological activities. Studies have shown that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of novel drugs.
Industry
In the industrial sector, this compound can be used as a precursor for synthesizing other valuable compounds. Its derivatives may find applications in the production of polymers, resins, and other materials.
Comparison with Similar Compounds
Similar Compounds
Maleic Acid: Like byssochlamic acid, maleic acid contains a maleic anhydride moiety and is involved in similar biosynthetic pathways.
Fumaric Acid: Another tetracarboxylic acid derivative, fumaric acid shares structural similarities with this compound.
Succinic Acid: This compound is also a tetracarboxylic acid derivative and is used in various industrial applications.
Uniqueness
This compound is unique due to its specific structure and the presence of multiple carboxyl groups, which confer distinct chemical properties. Its ability to undergo a wide range of chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
(2S,10R)-10-ethyl-2-propyl-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O6/c1-3-5-10-8-12-11(15(19)23-16(12)20)6-9(4-2)7-13-14(10)18(22)24-17(13)21/h9-10H,3-8H2,1-2H3/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDWUPPIGBHWAS-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC2=C(CC(CC3=C1C(=O)OC3=O)CC)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CC2=C(C[C@H](CC3=C1C(=O)OC3=O)CC)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225315 | |
| Record name | Byssochlamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
743-51-1 | |
| Record name | (4S,10R)-10-Ethyl-5,9,10,11-tetrahydro-4-propyl-1H-cyclonona[1,2-c:5,6-c′]difuran-1,3,6,8(4H)-tetrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=743-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Byssochlamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000743511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Byssochlamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BYSSOCHLAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ89T8R2LB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-(1-benzotriazolyl)-1-oxoethyl]-(2-furanylmethyl)amino]-N-cyclohexyl-2-(2-fluorophenyl)acetamide](/img/structure/B1196734.png)
![1-[3-(dimethylamino)propyl]-1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-3-(phenylmethyl)urea](/img/structure/B1196736.png)
![Methyl 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1196737.png)
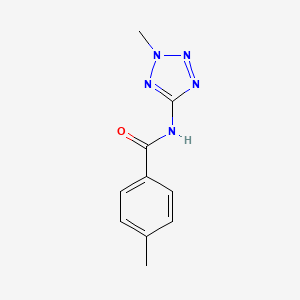
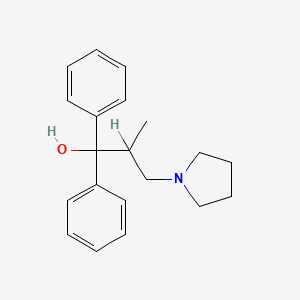
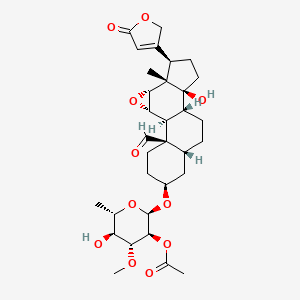

![[2-[(1S,2S,4S,8S,9S,11S,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3,3-dimethylbutanoate](/img/structure/B1196746.png)
![4-amino-N-[5-amino-4-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1196747.png)
